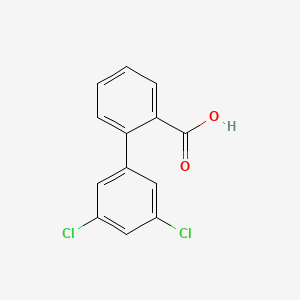

2-(3,5-dichlorophenyl)benzoic Acid

Description

2-(3,5-Dichlorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted at the 2-position with a 3,5-dichlorophenyl group. This compound has garnered significant interest in pharmaceutical research due to its dual role as a transthyretin (TTR) stabilizer and antimicrobial agent. Its mechanism of action involves binding to the thyroxine (T4) channel of TTR, stabilizing the tetrameric structure and inhibiting amyloid fibril formation, a hallmark of diseases like familial amyloid polyneuropathy (FAP) and Alzheimer’s disease (AD) . Additionally, structural analogs of this compound exhibit anti-pathogenic activity against Staphylococcus aureus and Pseudomonas aeruginosa biofilms, highlighting its versatility .

Propriétés

IUPAC Name |

2-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDOPVCRCNGVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374157 | |

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-82-0 | |

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki coupling reaction, where chlorinated phenylboronic acids are coupled with halogenated biphenyls under palladium catalysis . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like crystallization and chromatography ensures high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of less chlorinated biphenyls.

Substitution: Formation of biphenyl derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Cardiomyopathy Treatment

One of the most significant applications of 2-(3,5-dichlorophenyl)benzoic acid is its role in the development of Tafamidis, a drug used for treating transthyretin-mediated amyloidosis (ATTR). ATTR is a condition characterized by the accumulation of amyloid proteins in the heart and other tissues, leading to severe health complications. The compound acts as a stabilizer for the transthyretin protein, preventing its misfolding and subsequent amyloid formation.

A recent patent (WO2021001858A1) details an improved process for synthesizing 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, which is a derivative of 2-(3,5-dichlorophenyl)benzoic acid. This synthesis method enhances the purity and yield of the drug's active ingredient, thereby improving its efficacy in treating cardiomyopathy associated with ATTR .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of 2-(3,5-dichlorophenyl)benzoic acid exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Environmental Applications

2.1 Soil Remediation

The compound has been studied for its potential use in soil remediation processes. Its chemical structure allows it to interact with various pollutants, facilitating their breakdown or immobilization in contaminated soils. For instance, studies have evaluated the effectiveness of 2-(3,5-dichlorophenyl)benzoic acid in binding heavy metals and organic contaminants, thus reducing their bioavailability and toxicity .

Toxicological Studies

3.1 Skin Sensitization Testing

The compound has been included in toxicological assessments to evaluate its potential as a skin sensitizer. The Reduced Murine Local Lymph Node Assay (rLLNA) is one such method used to assess allergic contact dermatitis potential. Data from these studies help establish safety profiles for chemicals used in consumer products and pharmaceuticals .

Summary of Findings

Mécanisme D'action

The mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorophenyl Benzoic Acid

The position of the dichlorophenyl group relative to the carboxylic acid moiety significantly impacts biological activity. Evidence from S. aureus proteolysis assays demonstrates:

For TTR stabilization, 2-(3,5-dichlorophenyl)benzoic acid outperforms analogs like 2-[(3,5-difluorophenyl)amino]benzoic acid, likely due to chlorine’s stronger electron-withdrawing effects, which enhance binding affinity to TTR’s hydrophobic pockets .

Halogen-Substituted Analogs

- Fluorinated Analogs: 2-[(3,5-Difluorophenyl)amino]benzoic acid shows reduced TTR stabilization compared to the dichlorophenyl variant, attributed to fluorine’s smaller atomic radius and weaker hydrophobic interactions .

- Iodinated Analogs : Iododiflunisal, a diflunisal derivative, exhibits comparable TTR inhibition but higher metabolic instability due to iodine’s larger size and susceptibility to dehalogenation .

Functional Group Modifications

- Carboxylic Acid vs. Acetic Acid : Replacing the benzoic acid group with acetic acid (as in 2-(3,5-dichlorophenyl)acetic acid) reduces TTR binding efficacy, emphasizing the importance of the planar aromatic acid group for target engagement .

Antimicrobial Activity Comparison

Chlorinated benzoic acid derivatives demonstrate structure-dependent anti-biofilm activity:

- Acylthioureas: Compounds with 3,5-dichlorophenyl substituents (e.g., 2-((4-methylphenoxy)methyl)-N-(3,5-dichlorophenyl-carbamothioyl)benzamide) show potent activity against P. aeruginosa (MIC = 8 µg/mL) due to halogen-enhanced membrane disruption .

- dCPB Analogs: dCPB2 and dCPB3 inhibit S. aureus proteolysis by >80% at 10 µM, outperforming non-chlorinated analogs like fluophenyl benzoic acid .

Physicochemical Properties and Pharmacokinetics

- Acidity : The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid group (estimated pKa ~2.8), enhancing ionization at physiological pH and improving solubility .

- Lipophilicity : The logP value of 2-(3,5-dichlorophenyl)benzoic acid is ~3.5, higher than fluorinated analogs (logP ~2.9), favoring membrane permeability but requiring formulation adjustments for bioavailability .

Activité Biologique

2-(3,5-Dichlorophenyl)benzoic acid, a chlorinated derivative of benzoic acid, has gained attention for its diverse biological activities. This compound is characterized by the presence of two aromatic rings, with chlorine substituents that enhance its reactivity and potential therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : 2-(3,5-dichlorophenyl)benzoic acid

- Molecular Formula : C13H9Cl2O2

- CAS Number : 1261914-57-1

The biological activity of 2-(3,5-dichlorophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The chlorine atoms on the phenyl rings significantly influence its binding affinity and reactivity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in protein aggregation and degradation pathways.

- Antimicrobial Activity : It exhibits significant antibacterial properties against strains such as Staphylococcus aureus by inhibiting virulence factor expression and biofilm formation .

Antitumor Activity

Research has indicated that derivatives of 2-(3,5-dichlorophenyl)benzoic acid possess antitumor properties. A study demonstrated its effectiveness in inhibiting the formation of amyloid aggregates associated with certain cancers, suggesting potential applications in oncology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro assays revealed that it significantly reduces hemolysis and proteolysis in bacterial strains, indicating a robust antimicrobial profile .

Protein Degradation Modulation

In cellular assays, 2-(3,5-dichlorophenyl)benzoic acid was found to promote the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and preventing protein aggregation . This property suggests its potential use in treating neurodegenerative diseases.

Case Studies

Research Findings

Recent studies have provided insights into the biological activity of 2-(3,5-dichlorophenyl)benzoic acid:

- Antitumoral Effects : The compound inhibited tumor cell proliferation by interfering with protein aggregation pathways.

- Antimicrobial Activity : Effective against multiple bacterial strains; it inhibited biofilm formation and virulence factor production.

- Cellular Protection : Promoted protein degradation pathways that are often impaired in aging and neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.